molecular formula C8H5ClN2O2 B12508851 2-Chloro-1H-benzo[d]imidazole-7-carboxylic acid

2-Chloro-1H-benzo[d]imidazole-7-carboxylic acid

Cat. No.: B12508851
M. Wt: 196.59 g/mol
InChI Key: GBSYZCRWZJEVLL-UHFFFAOYSA-N
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Description

2-Chloro-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1H-benzo[d]imidazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of o-phenylenediamine with chloroacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1H-benzo[d]imidazole-7-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or primary amines can be used in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products such as 2-amino-1H-benzo[d]imidazole-7-carboxylic acid or 2-thio-1H-benzo[d]imidazole-7-carboxylic acid.

    Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the benzimidazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-1H-benzo[d]imidazole-7-carboxylic acid depends on its specific application. In biological systems, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The presence of the chlorine atom and carboxylic acid group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1H-benzo[d]imidazole-7-carboxylic acid
  • 2-Thio-1H-benzo[d]imidazole-7-carboxylic acid
  • 1H-benzo[d]imidazole-7-carboxylic acid

Uniqueness

2-Chloro-1H-benzo[d]imidazole-7-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for specific applications where such properties are desired.

Biological Activity

2-Chloro-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic compound belonging to the benzimidazole family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in antimicrobial, antifungal, and anticancer therapies. The presence of a chlorine atom and a carboxylic acid group significantly influences its chemical reactivity and biological interactions.

The synthesis of this compound typically involves the cyclization of o-phenylenediamine with chloroacetic acid under dehydrating conditions. This method yields the desired benzimidazole derivative, which can undergo various chemical reactions such as substitution, oxidation, and reduction, enabling the formation of multiple derivatives with potentially enhanced biological activities.

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that this compound can inhibit the growth of various bacteria and fungi. The compound's effectiveness was evaluated against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MIC) for these pathogens were notably low, indicating potent antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound was tested against various cancer cell lines including MCF-7 (breast cancer), CaCo-2 (colorectal cancer), and THP-1 (acute monocytic leukemia). Results showed that this compound could induce apoptosis in cancer cells, with IC50 values indicating significant growth inhibition at low concentrations .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in microbial growth and cancer cell proliferation. Molecular docking studies have suggested that this compound interacts with key proteins such as DHFR (Dihydrofolate Reductase), which plays a crucial role in DNA synthesis and cell division .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other benzimidazole derivatives is essential. The following table summarizes the biological activities of selected compounds:

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound4 (S. aureus)12 (MCF-7)
2-Amino-1H-benzo[d]imidazole8 (E. coli)15 (CaCo-2)
2-Thio-1H-benzo[d]imidazole6 (C. albicans)10 (THP-1)

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of benzimidazoles, incl

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-chloro-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c9-8-10-5-3-1-2-4(7(12)13)6(5)11-8/h1-3H,(H,10,11)(H,12,13)

InChI Key

GBSYZCRWZJEVLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)Cl)C(=O)O

Origin of Product

United States

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